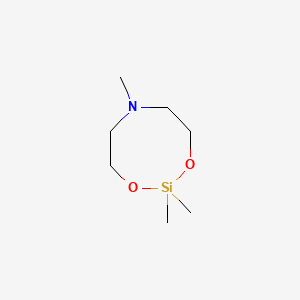
1-(3,5-Dimethoxyphenyl)cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxyphenyl)cyclobutanol is an organic compound with the molecular formula C12H16O3 It features a cyclobutanol ring substituted with a 3,5-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)cyclobutanol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with 3,5-dimethoxyphenylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
Step 1: Preparation of 3,5-dimethoxyphenylmagnesium bromide by reacting 3,5-dimethoxybromobenzene with magnesium in dry ether.
Step 2: Addition of the Grignard reagent to cyclobutanone, followed by hydrolysis to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scaling up Grignard reactions and subsequent purification steps would apply. This includes optimizing reaction conditions, solvent recovery, and product isolation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Dimethoxyphenyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using reagents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclobutane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.
Major Products:
Oxidation: 1-(3,5-Dimethoxyphenyl)cyclobutanone.
Reduction: 1-(3,5-Dimethoxyphenyl)cyclobutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethoxyphenyl)cyclobutanol has several applications in scientific research:
Biology: Investigated for its potential biological activities due to the presence of the cyclobutanol moiety, which is found in various bioactive natural products.
Industry: Utilized in the development of new materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclobutanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the cyclobutanol ring and methoxy groups may influence its binding affinity and activity at these targets.
Comparación Con Compuestos Similares
- 1-(2,5-Dimethoxyphenyl)cyclobutanol
- 1-(4-Methoxyphenyl)cyclobutanol
- 1-(3,4-Dimethoxyphenyl)cyclobutanol
Comparison: 1-(3,5-Dimethoxyphenyl)cyclobutanol is unique due to the specific positioning of the methoxy groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the 3,5-dimethoxy substitution pattern may result in different electronic and steric effects compared to the 2,5- or 3,4-dimethoxy derivatives.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1-(3,5-dimethoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-14-10-6-9(7-11(8-10)15-2)12(13)4-3-5-12/h6-8,13H,3-5H2,1-2H3 |
Clave InChI |
SJJCDGSMJISXOL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C2(CCC2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole](/img/structure/B13939049.png)
![N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide](/img/structure/B13939050.png)
![6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13939052.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13939072.png)








